4-(3-Formyl-4-nitro-phenoxy)-butyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-formyl-4-nitrophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKITJICGXCHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374695 | |
| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94193-36-9 | |
| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94193-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 4 3 Formyl 4 Nitro Phenoxy Butyric Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, the most logical disconnection is at the ether C-O bond. This approach is common for aryloxyalkanoic acids. amazonaws.comnih.gov This disconnection leads to two primary sets of synthons, which are idealized fragments that can be traced back to real-world reagents.
Disconnection Strategy:
Route A: Disconnecting the bond between the phenoxy oxygen and the butyric acid chain generates a phenoxide synthon and a 4-carbon electrophilic synthon. The corresponding reagents would be a substituted phenol (B47542) (4-hydroxy-2-nitrobenzaldehyde) and a 4-halobutyrate (e.g., ethyl 4-bromobutyrate).
Route B: Alternatively, the disconnection can be made at the aromatic carbon-oxygen bond. This generates an aryl cation synthon and a butyrate-alkoxide synthon. The practical reagents for this route would be a halogenated nitrobenzaldehyde (e.g., 5-fluoro-2-nitrobenzaldehyde) and a hydroxybutyrate derivative (e.g., ethyl 4-hydroxybutyrate).
Given the high activation of the aromatic ring by the nitro and formyl groups, Route B, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a highly viable and efficient pathway.
Precursor Compounds and Synthetic Building Blocks
The choice of precursors is guided by the retrosynthetic analysis and the commercial availability of starting materials. The synthesis generally requires an aromatic component and an aliphatic chain component.
The aromatic core of the target molecule can be sourced from either a substituted phenol or a halogenated nitrobenzaldehyde.
Substituted Phenols: A key precursor is 4-hydroxy-2-nitrobenzaldehyde. In this scenario, the phenolic hydroxyl group is deprotonated by a base to form a potent nucleophile (phenoxide), which then attacks an electrophilic butyric acid derivative. Phenols and their derivatives are common motifs in the synthesis of functional materials and bioactive compounds. nih.gov
Halogenated Nitrobenzaldehydes: An alternative and often preferred precursor is a compound like 5-fluoro-2-nitrobenzaldehyde (B184836) or 5-chloro-2-nitrobenzaldehyde. The halogen acts as a leaving group. The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and formyl groups positioned ortho and para to the halogen. wikipedia.orglibretexts.org This makes the SNAr reaction particularly effective.
The following table summarizes these aromatic precursors.
Table 1: Aromatic Precursors for Synthesis
| Precursor Type | Specific Compound | Role in Reaction |
|---|---|---|
| Substituted Phenol | 4-hydroxy-2-nitrobenzaldehyde | Nucleophile (after deprotonation) |
| Halogenated Nitrobenzaldehyde | 5-fluoro-2-nitrobenzaldehyde | Electrophile |
Utilization of Butyric Acid Derivatives (e.g., 4-bromobutyric acid ethyl ester)
The four-carbon side chain is typically introduced using a derivative of butyric acid. ontosight.airesearchgate.netnih.gov These derivatives are bifunctional, containing the required carbon skeleton and a reactive group for forming the ether linkage.
A commonly used building block is an ester of 4-bromobutanoic acid, such as ethyl 4-bromobutyrate . nih.gov
Functionality: The bromine atom serves as an excellent leaving group in a nucleophilic substitution reaction (Williamson ether synthesis). The ethyl ester protects the carboxylic acid functionality during the ether formation step. This ester can be subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product. nih.govnih.gov
Alternatively, if the synthetic strategy employs a halogenated nitrobenzaldehyde, a nucleophilic butyric acid derivative like ethyl 4-hydroxybutyrate would be used. The hydroxyl group, after deprotonation, acts as the nucleophile.
Elucidation of Reaction Mechanisms and Optimized Synthesis Conditions
The formation of the aryloxy-butyric acid linkage is governed by well-established reaction mechanisms. Optimizing conditions is crucial for maximizing yield and purity.
The formation of the target compound from a halogenated nitrobenzaldehyde and a hydroxybutyrate is a classic example of the Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-poor aromatic rings. libretexts.org
The SNAr mechanism proceeds in two main steps:
Nucleophilic Addition: The nucleophile (the alkoxide from the butyric acid derivative) attacks the aromatic carbon bearing the leaving group (e.g., fluorine or chlorine). This attack is facilitated because the electron-withdrawing nitro and formyl groups make this carbon electrophilic. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro and para-formyl groups, providing significant stabilization. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, typically faster, step where the leaving group (halide ion) is expelled. masterorganicchemistry.com
The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is essential for the SNAr mechanism to occur efficiently. wikipedia.org
Bases are fundamental reagents in the synthesis of this compound, while catalysts are less commonly required due to the activated nature of the substrates.
Role of Bases: The primary role of a base is to generate the nucleophile.
In the Williamson ether synthesis route (using a phenol), a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (B78521) (NaOH) is used to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion. nih.govnih.gov
In the SNAr route (using a hydroxybutyrate), the base deprotonates the terminal hydroxyl group of the butyric acid derivative to form an alkoxide nucleophile.
The choice of base can significantly impact the reaction rate and yield. In polar aprotic solvents like DMF or DMSO, milder bases like K₂CO₃ are often sufficient.
The following table outlines common bases and their typical applications in this type of synthesis.
Table 2: Bases Used in Ether Synthesis
| Base | Chemical Formula | Strength | Typical Application |
|---|---|---|---|
| Potassium Carbonate | K₂CO₃ | Moderate | Deprotonation of phenols in polar aprotic solvents (e.g., DMF, Acetone). |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Often gives higher yields due to the 'cesium effect', enhancing nucleophilicity. nih.gov |
| Sodium Hydroxide | NaOH | Strong | Used in aqueous or biphasic systems for deprotonation of phenols and hydrolysis of esters. |
Comparative Analysis of Diverse Synthetic Pathways and Methodological Advancements
While a specific, optimized industrial synthesis for this compound is not widely published, several plausible synthetic pathways can be devised based on fundamental organic reactions. The core transformation is typically a Williamson ether synthesis. The main strategic difference lies in the order of key steps: the ether formation, the introduction of the formyl group, and the modification of the butyric acid chain.
Pathway A: Late-Stage Formylation
This route involves first coupling the phenol with the butyric acid side chain, followed by the introduction of the formyl group onto the aromatic ring.
Etherification: 4-Nitrophenol is reacted with a γ-butyrolactone or ethyl 4-bromobutyrate under basic conditions (e.g., K₂CO₃) to form ethyl 4-(4-nitrophenoxy)butanoate.
Formylation: The aromatic ring is formylated at the position ortho to the hydroxyl group (now an ether) and meta to the nitro group. This can be challenging due to the directing effects of the substituents. A Reimer-Tiemann or Vilsmeier-Haack reaction could be attempted, though regioselectivity might be an issue.
Hydrolysis: The ester is hydrolyzed to the carboxylic acid using aqueous base, followed by acidification.
Pathway B: Early-Stage Formylation (Convergent Approach)
This strategy begins with a pre-functionalized aromatic piece that is later coupled with the side chain.
Aromatic Synthesis: The starting material is 5-hydroxy-2-nitrobenzaldehyde (B108354). The aldehyde group would likely need to be protected as an acetal (B89532).
Etherification: The protected 5-hydroxy-2-nitrobenzaldehyde is reacted with ethyl 4-bromobutyrate in the presence of a base to form the ether linkage.
Deprotection and Hydrolysis: The acetal protecting group is removed with acid, and the ester is hydrolyzed with base in separate or concurrent steps to yield the final product.
Pathway C: Ortho-Lithiation Approach
This pathway offers a more modern and regioselective method for formylation.
Etherification: 4-(4-Nitrophenoxy)butyric acid is prepared as in Pathway A. The carboxylic acid is protected as an ester.
Directed Ortho-Metalation (DoM): The ether oxygen can direct lithiation to the adjacent ortho position using a strong base like n-butyllithium or LDA, followed by quenching the resulting aryllithium species with a formylating agent like DMF. The strong electron-withdrawing nitro group might complicate this step.
Hydrolysis: The ester is hydrolyzed to afford the target molecule.
Comparative Analysis:
| Feature | Pathway A (Late-Stage Formylation) | Pathway B (Convergent Approach) | Pathway C (Ortho-Lithiation) |
| Starting Materials | 4-Nitrophenol, Butyrate derivative | 5-Hydroxy-2-nitrobenzaldehyde, Butyrate derivative | 4-Nitrophenol, Butyrate derivative, DMF |
| Regioselectivity | Potentially poor in formylation step | Excellent, defined by starting material | Potentially high due to directed metalation |
| Protecting Groups | May not be needed if hydrolysis is final step | Required for the aldehyde group | Required for the carboxylic acid |
| Number of Steps | ~3 steps | ~3 steps (plus protection/deprotection) | ~3 steps (plus protection/deprotection) |
| Overall Efficiency | Likely lower due to poor regiocontrol | Potentially high, but depends on availability of starting material | Can be high, but sensitive to reaction conditions |
| Key Advantage | Simple starting materials | Unambiguous regiochemistry | High regioselectivity in formylation |
| Key Disadvantage | Poor regiocontrol in formylation | Specialized starting material may be costly | Requires cryogenic temperatures and careful control |
Pathway B offers the most reliable control over the regiochemistry of the substituents on the aromatic ring, provided the starting 5-hydroxy-2-nitrobenzaldehyde is accessible. Pathway A is simpler in terms of starting materials but risks the formation of unwanted isomers. Pathway C represents a more advanced approach that could provide high selectivity but requires specialized and sensitive reaction conditions. Methodological advancements continue to focus on improving the efficiency and selectivity of such synthetic routes. mdpi.com
Chemical Reactivity and Functional Group Transformations of 4 3 Formyl 4 Nitro Phenoxy Butyric Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for modifications, allowing for the attachment of various molecular fragments through esterification and amidation, which is particularly useful for creating conjugates and complex derivatives.
Esterification and Amidation Reactions for Conjugate and Derivative Synthesis
The carboxylic acid moiety of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid can be readily converted to esters and amides, providing a convenient handle for derivatization.
Esterification: The formation of esters from carboxylic acids is a fundamental transformation in organic synthesis. masterorganicchemistry.commasterorganicchemistry.combyjus.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. masterorganicchemistry.commasterorganicchemistry.comnumberanalytics.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.combyjus.comorganic-chemistry.org
Interactive Data Table: Representative Esterification Reactions
| Reactant | Reagents | Product | Reaction Type |
| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl 4-(3-formyl-4-nitro-phenoxy)butanoate | Fischer Esterification |
| This compound | Ethanol, TsOH (cat.) | Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate | Fischer Esterification |
| This compound | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl 4-(3-formyl-4-nitro-phenoxy)butanoate | Fischer Esterification |
Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. Direct reaction is generally not efficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine. fishersci.co.uk Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are widely used to facilitate amide bond formation under milder conditions. fishersci.co.uknih.govhepatochem.comorganic-chemistry.orgnih.gov
Interactive Data Table: Representative Amidation Reactions
| Reactant | Reagents | Product | Reaction Type |
| This compound | 1. SOCl₂ 2. Aniline | N-Phenyl-4-(3-formyl-4-nitro-phenoxy)butanamide | Acyl Chloride Formation followed by Amination |
| This compound | Benzylamine, EDC, HOBt | N-Benzyl-4-(3-formyl-4-nitro-phenoxy)butanamide | Carbodiimide-mediated Coupling |
| This compound | Morpholine, HATU, DIPEA | 4-(3-Formyl-4-nitro-phenoxy)-1-morpholinobutan-1-one | Amide Coupling |
Decarboxylation Pathways and Derivatives thereof
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For aromatic carboxylic acids, this transformation often requires high temperatures and sometimes the presence of a catalyst. organic-chemistry.org However, for phenoxyalkanoic acids like this compound, simple thermal decarboxylation is not a facile process. The stability of the resulting carbanion intermediate plays a crucial role, and in this case, the negative charge would be on a primary carbon, which is not particularly stable.
More specialized methods, such as radical decarboxylation, have been developed for aliphatic carboxylic acids. nih.gov For instance, photoredox catalysis in combination with other catalytic systems can facilitate the decarboxylation of amino and phenylacetic acids. nih.gov Another approach involves decarboxylative coupling reactions, where the carboxylate is converted into another functional group in a single step, though this often requires specific transition metal catalysts. organic-chemistry.org Without such specialized conditions, this compound is expected to be relatively stable towards decarboxylation.
Interactive Data Table: Decarboxylation Plausibility
| Conditions | Expected Outcome | Rationale |
| Heating alone | No significant reaction | High stability of the C-C bond; unstable primary carbanion intermediate. |
| Strong acid/base and heat | Potential for side reactions | The other functional groups (formyl, nitro) are sensitive to harsh conditions. |
| Transition metal catalyst (e.g., Cu, Ag) | Possible, but requires specific reagents | Decarboxylative cross-coupling reactions are known but are substrate-specific. organic-chemistry.orgpeerj.com |
Transformations of the Formyl (Aldehyde) Group
The formyl group is a highly reactive functional group that can undergo a wide variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Selective Oxidation and Reduction Reactions
The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, provided that the reagents used are compatible with the nitro and carboxylic acid groups present in the molecule.
Selective Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation. mychemblog.comresearchgate.netlibretexts.orgacs.orgorganic-chemistry.org The reaction is typically carried out in an aqueous solution under acidic or basic conditions. mychemblog.com Care must be taken to control the reaction conditions to avoid potential side reactions on the aromatic ring, although the electron-withdrawing nature of the nitro and formyl groups deactivates the ring towards oxidative degradation.
Selective Reduction: The chemoselective reduction of an aldehyde in the presence of a nitro group can be challenging as many reducing agents can also reduce the nitro group. However, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over nitro groups and carboxylic acids, especially at low temperatures. jsynthchem.comcdnsciencepub.comrsc.orgresearchgate.net This allows for the selective conversion of the formyl group to a primary alcohol.
Interactive Data Table: Selective Oxidation and Reduction
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 4-(3-Carboxy-4-nitro-phenoxy)-butyric acid |
| Reduction | Sodium borohydride (NaBH₄) | 4-(3-(Hydroxymethyl)-4-nitro-phenoxy)-butyric acid |
Condensation Reactions (e.g., Schiff Base Formation with Primary Amines)
The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). peerj.comresearchgate.netacs.orgnih.govpeerj.com This reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. researchgate.net The formation of the C=N double bond is a reversible process. acs.orgnih.gov
Research on closely related compounds, such as alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, has shown that Schiff bases can be prepared in high yields by reacting the formyl-containing compound with anilines in methanol at room temperature, with a catalytic amount of acetic acid.
Interactive Data Table: Representative Schiff Base Formations
| Reactant | Amine | Product (Schiff Base) |
| This compound | Aniline | 4-(4-Nitro-3-((phenylimino)methyl)phenoxy)butyric acid |
| This compound | 4-Methoxyaniline | 4-(3-(((4-Methoxyphenyl)imino)methyl)-4-nitrophenoxy)butyric acid |
| This compound | Benzylamine | 4-(3-(((Benzyl)imino)methyl)-4-nitrophenoxy)butyric acid |
Wittig and Aldol-Type Condensations for Carbon-Carbon Bond Formation
The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions such as the Wittig reaction and aldol-type condensations.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent). psiberg.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org A key advantage of this reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.orglibretexts.org The Wittig reagents are generally tolerant of a variety of functional groups, including aromatic nitro groups. wikipedia.orglibretexts.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to produce the E-alkene, while non-stabilized ylides typically yield the Z-alkene. psiberg.comorganic-chemistry.orgmasterorganicchemistry.com
Interactive Data Table: Hypothetical Wittig Reactions
| Wittig Reagent | Expected Major Product | Ylide Type |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(4-Nitro-3-vinylphenoxy)butyric acid | Non-stabilized |
| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | (E)-4-(3-(2-Cyanovinyl)-4-nitrophenoxy)butyric acid | Stabilized |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | (E)-Ethyl 3-(2-(3-carboxypropoxy)-5-nitrophenyl)acrylate | Stabilized |
Aldol-Type Condensations: The formyl group of this compound can participate in aldol-type condensation reactions. Since this aldehyde lacks α-hydrogens, it can only act as the electrophilic partner in a crossed aldol (B89426) condensation with another carbonyl compound that can form an enolate. numberanalytics.comnumberanalytics.comlibretexts.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by acid or base. numberanalytics.comnumberanalytics.comwikipedia.org The initial product is a β-hydroxy carbonyl compound, which often dehydrates under the reaction conditions to yield an α,β-unsaturated carbonyl compound, a process driven by the formation of a conjugated system. numberanalytics.comnumberanalytics.comlibretexts.org
Interactive Data Table: Hypothetical Aldol-Type Condensations
| Enolate Source | Catalyst | Product (after dehydration) |
| Acetone | NaOH (aq) | 4-(3-(3-Oxo-1-buten-1-yl)-4-nitrophenoxy)butyric acid |
| Acetophenone | H⁺ (e.g., HCl) | 4-(4-Nitro-3-(3-oxo-3-phenyl-1-propen-1-yl)phenoxy)butyric acid |
| Cyclohexanone | KOH (aq) | 4-(3-(2-(2-Oxocyclohexylidene)ethyl)-4-nitrophenoxy)butyric acid |
Reactivity of the Nitro Group and Aromatic Ring Modifications of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a nitro group, an aldehyde (formyl group), a carboxylic acid, and an ether linkage attached to an aromatic ring. The nitro and formyl groups are strongly electron-withdrawing, which significantly influences the reactivity of the phenoxy ring.
Reduction of the Nitro Group to an Amine for Further Derivatization
The nitro group is a versatile functional group that can be readily reduced to an amine, opening pathways for a wide array of chemical modifications. The resulting amino group can be subsequently derivatized to introduce diverse functionalities.
The reduction of the nitro group in aromatic compounds can be achieved through various methods, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. It typically involves the use of a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. This method is generally clean and efficient.
Chemical Reduction: A variety of chemical reagents can be employed to reduce nitro groups. These include:
Metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid).
Metal hydrides, although these are less common for aromatic nitro compounds.
Sulfides and polysulfides, which can offer selectivity in the presence of other reducible groups.
The reduction of the nitro group in this compound would yield 4-(3-Amino-4-formyl-phenoxy)-butyric acid. This transformation is significant as the newly formed amino group can undergo a variety of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) via Sandmeyer or related reactions.
Reductive Amination: The presence of the adjacent formyl group allows for potential intramolecular reactions or the formation of Schiff bases, which can be further reduced.
The choice of reducing agent must be carefully considered to avoid unwanted side reactions with the formyl and carboxylic acid groups. For instance, some strong reducing agents might also reduce the aldehyde or the carboxylic acid.
Table 1: Common Reagents for Nitro Group Reduction and Their General Applicability
| Reagent/Method | Conditions | Selectivity |
|---|---|---|
| H₂, Pd/C | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High, can sometimes affect other reducible groups like aldehydes depending on conditions. |
| Fe, HCl | Acidic aqueous solution | Often used in industrial settings, generally tolerant of many functional groups. |
| SnCl₂, HCl | Acidic aqueous solution | A classic method, effective but can generate tin-containing waste. |
| Na₂S₂O₄ | Aqueous or biphasic systems | Can offer chemoselectivity in some cases. |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy Ring
The electronic properties of the substituents on the phenoxy ring of this compound strongly influence its susceptibility to aromatic substitution reactions. The nitro and formyl groups are potent electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. wikipedia.orgmsu.edu
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, in this compound, the strong deactivating effect of the nitro and formyl groups significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions challenging. msu.edu These groups direct incoming electrophiles to the meta position relative to themselves. msu.edu Given the substitution pattern, the potential sites for electrophilic attack are limited and the reaction would require harsh conditions, which might lead to degradation of the molecule.
Nucleophilic Aromatic Substitution:
Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, ortho and para to potential leaving groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com In this molecule, while there isn't a typical leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. acs.org More commonly, if a leaving group were present at the positions ortho or para to the nitro group, it would be readily displaced. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. youtube.com
The positions on the aromatic ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro and formyl groups. A strong nucleophile could potentially attack the ring, leading to substitution, although this is less common than the reduction of the nitro group itself.
Stability and Potential Cleavage of the Ether Linkage
The ether linkage in this compound is an aryl alkyl ether. Generally, aryl alkyl ethers are relatively stable bonds. However, they can be cleaved under specific and often harsh reaction conditions.
The cleavage of aryl alkyl ethers typically proceeds via nucleophilic substitution or by the action of strong acids. libretexts.org
Acidic Cleavage:
The most common method for cleaving aryl alkyl ethers is by using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide, because the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack, and the formation of a phenyl cation for an SN1 pathway is highly unfavorable. libretexts.org
For this compound, treatment with a strong acid like HI would be expected to yield 3-formyl-4-nitrophenol and 4-iodobutyric acid. The reaction conditions are typically harsh, often requiring high temperatures, which could potentially affect the other functional groups in the molecule.
Basic and Reductive Cleavage:
Cleavage of aryl ethers under basic conditions is generally not feasible. However, the presence of electron-withdrawing groups on the aromatic ring can make the ether linkage more susceptible to cleavage under certain nucleophilic conditions, although this is not a common synthetic route.
Reductive cleavage methods are also known but are less general than acidic cleavage.
The stability of the ether bond in this compound is an important consideration in planning synthetic routes involving this molecule, especially when reactions are carried out under strongly acidic or high-temperature conditions.
Table 2: Conditions for Aryl Alkyl Ether Cleavage
| Reagent | Conditions | Products from this compound |
|---|---|---|
| HI or HBr | Concentrated acid, often at reflux temperatures | 3-Formyl-4-nitrophenol and the corresponding 4-halobutyric acid |
| BBr₃ | Often used at lower temperatures in an inert solvent | 3-Formyl-4-nitrophenol and 4-bromobutyric acid derivative (after workup) |
Advanced Spectroscopic and Structural Elucidation Studies of 4 3 Formyl 4 Nitro Phenoxy Butyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the formyl and ether groups would likely appear as a doublet, while the other two aromatic protons would also display doublet or doublet of doublets splitting patterns due to coupling with their neighbors. The aldehyde proton would be highly deshielded, appearing as a singlet at a characteristic downfield chemical shift. The butyric acid moiety would give rise to three distinct signals: a triplet for the methylene (B1212753) group adjacent to the ether oxygen, a multiplet (likely a sextet) for the central methylene group, and a triplet for the methylene group adjacent to the carboxylic acid. The carboxylic acid proton itself would appear as a broad singlet, often far downfield.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the aldehyde and carboxylic acid would be the most downfield signals. The aromatic carbons would appear in the typical aromatic region, with their specific chemical shifts influenced by the attached electron-withdrawing (nitro and formyl) and electron-donating (ether) groups. The three methylene carbons of the butyric acid chain would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.8 - 10.2 | s | - |
| Ar-H | 7.5 - 8.5 | m | 7.0 - 9.0 |
| -OCH₂- | 4.0 - 4.3 | t | 6.0 - 7.0 |
| -CH₂- | 2.0 - 2.3 | m | 6.0 - 7.0 |
| -CH₂COOH | 2.4 - 2.7 | t | 6.0 - 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 185 - 195 |
| -COOH | 170 - 180 |
| Ar-C (substituted) | 120 - 165 |
| Ar-CH | 110 - 140 |
| -OCH₂- | 65 - 75 |
| -CH₂- | 20 - 35 |
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyric acid chain and between the aromatic protons.
A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbons in the -CH, -CH₂, and -CH₃ groups. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the butyric acid chain and the phenoxy ring, as well as the relative positions of the substituents on the aromatic ring. For example, HMBC correlations would be expected between the aldehyde proton and the adjacent aromatic carbons, and between the protons of the ether-linked methylene group and the aromatic carbon attached to the oxygen.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations would appear as strong, sharp peaks; the carboxylic acid carbonyl would likely absorb around 1700-1725 cm⁻¹, while the aldehyde carbonyl would be found at a slightly higher frequency, around 1700-1715 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to two strong bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the ether linkage would be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would be seen in the 1450-1600 cm⁻¹ range.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1725 |
| Aldehyde (-CHO) | C=O stretch | 1700 - 1715 |
| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1550 |
| Nitro (-NO₂) | Symmetric stretch | 1300 - 1350 |
| Ether (Ar-O-R) | C-O stretch | 1200 - 1250 |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the nitro group would be expected to produce a strong signal. The aromatic ring vibrations, particularly the ring breathing mode, would also be prominent. The C=O stretching vibrations would be present but might be weaker than in the FTIR spectrum. The aliphatic C-H stretching and bending vibrations would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring, which is a strong chromophore, would dominate the UV-Vis spectrum of this compound. It is expected to exhibit strong absorption bands in the UV region. The π → π* transitions of the aromatic system, conjugated with the nitro and formyl groups, would likely result in a strong absorption maximum (λ_max) at a longer wavelength compared to unsubstituted benzene. The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro, formyl, and ether groups, would also be present, typically as weaker absorptions at longer wavelengths. The exact position of the λ_max would be influenced by the solvent polarity.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted Wavelength Range (λ_max, nm) |
|---|---|
| π → π* | 250 - 350 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound. For this compound, with a molecular formula of C₁₁H₁₁NO₆, both high-resolution and tandem mass spectrometry provide critical data for its unequivocal identification. echemi.com
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). The theoretical exact mass of this compound is calculated to be 253.05863707 amu. echemi.com
Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Theoretical Exact Mass | 253.05863707 amu |
| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
This table represents expected data based on the compound's structure. Actual experimental values would be obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the precursor ion (the ionized molecule) is selected and then fragmented through collision-induced dissociation. The resulting fragment ions are then analyzed to piece together the molecule's structure.
For this compound, the fragmentation pattern would be influenced by the presence of the carboxylic acid, ether, nitro, and aldehyde functional groups. The most probable fragmentation pathways would involve the cleavage of the ether bond and the loss of small molecules like water (H₂O), carbon monoxide (CO), and the nitro group (NO₂).
Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound
| m/z (amu) | Proposed Fragment Structure | Fragmentation Pathway |
| 235 | [M-H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 208 | [M-NO₂]⁺ | Cleavage of the C-N bond, loss of the nitro group. |
| 181 | [M-C₄H₇O₂]⁺ | Cleavage of the ether bond, loss of the butyric acid side chain. |
| 152 | [C₇H₄NO₃]⁺ | Further fragmentation involving the aromatic ring. |
This table presents a hypothetical fragmentation pattern based on the chemical structure. The relative intensities of these fragments would depend on the specific conditions of the MS/MS experiment.
X-ray Diffraction Studies for Single Crystal Structural Determination (if applicable)
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should suitable crystals be grown, X-ray diffraction analysis would provide invaluable information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the butyric acid side chain relative to the substituted phenyl ring.
Intermolecular interactions: The study of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. For instance, the carboxylic acid groups could form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.
Insights from X-ray diffraction studies of structurally similar compounds, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid and 4-(3-methoxyphenoxy)butyric acid, suggest that the molecule would likely exhibit a high degree of planarity in the aromatic portion, with the crystal packing being stabilized by hydrogen bonding and potentially π-stacking interactions. mdpi.comnih.gov
Computational and Theoretical Investigations of 4 3 Formyl 4 Nitro Phenoxy Butyric Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred molecular geometry of "4-(3-Formyl-4-nitro-phenoxy)-butyric acid". These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and molecular stability.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and predicting a wide range of properties. For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable arrangement of its atoms in three-dimensional space. researchgate.net
These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The predicted properties can also include dipole moments, polarizability, and thermodynamic parameters, which are essential for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Value |
|---|---|
| Bond Length (C=O, formyl) | ~1.21 Å |
| Bond Length (N-O, nitro) | ~1.23 Å |
| Bond Angle (O-N-O, nitro) | ~125° |
Note: The data in this table is representative and based on typical values for similar functional groups.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For "this compound," the HOMO is typically localized on the phenoxy group, which is rich in electrons, while the LUMO is often centered on the nitro and formyl groups, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -3.0 |
Note: The data in this table is illustrative and represents typical energy values for similar aromatic nitro compounds.
Conformational Analysis and Potential Energy Surface Mapping
"this compound" possesses conformational flexibility, primarily due to the rotation around the ether linkage and the butyric acid side chain. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.
By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) map can be generated. This map reveals the energetically favorable conformations and the transition states connecting them. Understanding the conformational landscape is vital for predicting how the molecule might interact with biological targets or other molecules.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.
Table 3: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Formyl (-CHO) | ~10.2 |
| Aromatic Protons | 7.0 - 8.5 |
| Methylene (B1212753) (-OCH2-) | ~4.2 |
Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational space of "this compound" and its interactions with solvent molecules.
These simulations can reveal how the molecule's conformation changes in different environments (e.g., in water versus a non-polar solvent). This information is crucial for understanding its solubility, stability, and how it might orient itself when approaching a binding site.
Structure-Activity Relationship (SAR) Modeling for Related Chemical Classes
While direct SAR studies on "this compound" may be limited, computational data from this molecule can contribute to broader SAR models for related chemical classes. By systematically modifying the functional groups of the molecule (e.g., changing the position of the nitro group, altering the length of the acid chain) and calculating the resulting electronic and structural properties, a quantitative structure-activity relationship (QSAR) can be developed. nih.gov
These models correlate changes in molecular descriptors with changes in biological activity, providing a framework for designing new compounds with enhanced or specific properties. nih.gov
Research Applications and Emerging Directions for 4 3 Formyl 4 Nitro Phenoxy Butyric Acid and Its Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
The unique combination of functional groups in 4-(3-Formyl-4-nitro-phenoxy)-butyric acid makes it a versatile intermediate for the synthesis of complex molecular structures. The aldehyde and nitro groups on the aromatic ring, in particular, offer multiple avenues for synthetic transformations.
Synthesis of Heterocyclic Systems and Advanced Molecular Scaffolds
The formyl group ortho to a nitro-substituted phenoxy ring is a key feature that can be exploited for the construction of various heterocyclic systems. Aldehydes are common precursors in condensation reactions, which are fundamental to the synthesis of many heterocyclic compounds.
Benzimidazole Synthesis: The reaction of an aldehyde with o-phenylenediamine (B120857) is a well-established method for synthesizing benzimidazoles. nih.govbenthamdirect.comorganic-chemistry.orgacs.orgrsc.org By analogy, derivatives of this compound, where the nitro group is reduced to an amine, could serve as precursors for intramolecular cyclization or intermolecular reactions to form complex benzimidazole-containing scaffolds.
Quinoxaline (B1680401) Synthesis: Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netencyclopedia.pubnih.govnih.govsapub.org The formyl group of the title compound can be considered a masked dicarbonyl equivalent after suitable chemical manipulation, suggesting its potential role in synthesizing quinoxaline derivatives.
Benzodiazepine (B76468) Synthesis: The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones or β-keto esters. nih.govresearchgate.netijtsrd.comjocpr.comrsc.org While not a direct precursor, the aldehyde functionality of this compound could be utilized in multi-step synthetic pathways to generate the necessary carbonyl functionalities for benzodiazepine ring formation.
The presence of the butyric acid chain offers a point of attachment for further functionalization or for influencing the solubility and pharmacokinetic properties of the resulting heterocyclic systems.
Precursor for Bioconjugation and Ligand Synthesis
The distinct functionalities of this compound make it an interesting candidate for the development of linkers used in bioconjugation and for the synthesis of ligands with specific binding properties.
Photolabile Linkers: The o-nitrobenzyl group is a well-known photolabile protecting group and has been incorporated into "photocleavable linkers". nih.govacs.orguc.ptnih.gov These linkers are stable until irradiated with UV light, which causes them to cleave and release a conjugated molecule. The ortho-nitro-formyl arrangement in the title compound is a variation of the o-nitrobenzyl theme. It is plausible that derivatives of this compound could be engineered to function as photolabile linkers for the controlled release of drugs, peptides, or other biomolecules.
Solid-Phase Peptide Synthesis (SPPS): Linkers are crucial components in SPPS, anchoring the growing peptide chain to a solid support. nih.govnih.govmdpi.combiosynth.comspringernature.com The carboxylic acid end of this compound could be used to attach it to a resin, while the aldehyde could be used for further modifications or as a point of attachment for the first amino acid. The stability of the linker to the conditions of peptide synthesis would be a critical factor to investigate. "Safety-catch" linkers, which require an activation step before cleavage, are an important class of linkers in SPPS, and the reactivity of the nitro and formyl groups could potentially be exploited in such a strategy. nih.govnih.govmdpi.com
Applications in Material Science Research
The electronic and structural features of this compound suggest its potential utility in the development of advanced materials with tailored properties.
Development of Functionalized Polymers and Coatings with Specific Chemical Functionalities
The carboxylic acid and aldehyde functionalities provide handles for incorporating this molecule into polymer backbones or as pendant groups, leading to materials with specific chemical properties. igi-global.comresearchgate.netdntb.gov.uanih.govmdpi.com
Polymer Functionalization: The molecule could be polymerized through its carboxylic acid group (e.g., forming polyesters or polyamides) or attached to existing polymers. The pendant formyl and nitro groups would then impart specific functionalities to the polymer, such as sites for cross-linking, post-polymerization modification, or for influencing the polymer's surface properties.
Smart Coatings: Functional polymeric coatings can respond to external stimuli. researchgate.net The presence of the nitro group, which can be electrochemically reduced, and the reactive aldehyde group could be exploited in the design of "smart" coatings that change their properties in response to electrical potential or chemical signals.
Exploration of Optoelectronic and Nonlinear Optical Properties of Derivatives
Molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often referred to as "push-pull" chromophores, can exhibit significant nonlinear optical (NLO) properties. optica.orgrsc.orgnih.govillinois.edursc.org
Optoelectronic Materials: Organic materials with specific electronic and optical properties are at the heart of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.netuni-muenchen.de The presence of the nitro group can influence the electronic energy levels (HOMO/LUMO) of a molecule. acs.orglibretexts.org By incorporating this compound or its derivatives into larger conjugated systems, it may be possible to tune the optical and electronic properties for specific optoelectronic applications.
Advanced Analytical Methodologies and Chemical Standards
For any novel compound to be used effectively in research and industry, the development of reliable analytical methods for its identification and quantification is essential. While there are no specific methods documented for this compound, standard analytical techniques would be applicable.
Method Development and Validation: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for the characterization and purity assessment of this compound. cenam.mxijpsjournal.comnoaa.gov The development and validation of such methods are a prerequisite for its use in any application.
Potential as a Chemical Standard: If this compound or its derivatives are found to be useful in any of the aforementioned fields, there would be a need to produce it in a highly pure form to serve as a reference material or analytical standard. acs.orgresearchgate.net This would be critical for quality control and for ensuring the reproducibility of research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 94193-36-9 |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Molecular Weight | 253.21 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Comparison of this compound with Structurally Related Compounds
| Compound | Key Features | Documented Applications |
| This compound | Formyl, Nitro, Phenoxy, Butyric Acid | Potential intermediate, limited data |
| o-Phenylenediamine | 1,2-diaminobenzene | Synthesis of benzimidazoles, quinoxalines, benzodiazepines |
| o-Nitrobenzyl derivatives | Nitro group ortho to a benzylic position | Photolabile protecting groups and linkers in bioconjugation |
| Push-Pull Chromophores with Nitro group | Electron donor and acceptor separated by a π-system | Nonlinear optical and optoelectronic materials |
Utilization as an Analytical Standard for Related Compounds
In the field of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. While direct studies detailing the use of this compound as an analytical standard are not prevalent, a closely related compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, is employed for this purpose. chemimpex.com This analogous compound aids in the accurate quantification of related substances in various samples, thereby ensuring quality control in manufacturing and research. chemimpex.com Given the structural similarities, this compound holds the potential to serve a similar role as an analytical standard, particularly for the quantification of compounds within the same chemical class. The presence of distinct functional groups—the formyl and nitro groups—would allow for clear spectral and chromatographic signatures, facilitating its identification and measurement.
Table 1: Related Compounds and their Analytical Applications
| Compound Name | Application |
| 4-(4-Formyl-3-methoxyphenoxy)-butyric acid | Analytical standard for quantification of related compounds chemimpex.com |
| Butyric acid | Analytical standard for HPLC and GC-FID methods |
Development of Novel Chromatographic and Spectrometric Detection Techniques
The development of sensitive and specific analytical methods is crucial for the detection and quantification of chemical compounds. High-performance liquid chromatography (HPLC) is a powerful technique for separating and analyzing components of a mixture. For instance, a reverse-phase HPLC method has been developed for the analysis of the related compound 4-(4-Nitrophenyl)butyric acid, utilizing a C18 column and a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This methodology suggests that similar chromatographic conditions could be adapted for the separation and analysis of this compound and its derivatives.
Furthermore, the structural features of this compound, including its aromatic ring and nitro group, make it amenable to detection by various spectrometric techniques. Ultraviolet-visible (UV-Vis) spectroscopy can be utilized for its detection and quantification due to the chromophoric nature of the nitroaromatic system. Mass spectrometry (MS), coupled with chromatographic separation (e.g., LC-MS), would provide high sensitivity and structural information, aiding in the unequivocal identification of the compound and its metabolites or degradation products. The development of novel analytical techniques could focus on enhancing the sensitivity and selectivity of detection, potentially through the use of advanced mass spectrometric methods like tandem mass spectrometry (MS/MS).
Research in Agricultural Chemistry
The search for new and effective agrochemicals is a continuous effort to improve crop protection and yield. The chemical scaffold of this compound presents opportunities for the development of novel active ingredients in this sector.
Development of Agrochemically Relevant Compounds and Precursors
Phenoxyacetic acid and phenoxypropionate derivatives have historically played a significant role in agriculture, with compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) being widely used as herbicides. beilstein-journals.org These classes of compounds often act as synthetic auxins, disrupting plant growth processes. The structure of this compound shares the core phenoxyalkanoic acid motif, making it a viable precursor for the synthesis of new agrochemically relevant molecules. The formyl and nitro groups offer reactive sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. For example, a related compound, 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid, is noted for its applications in the development of agrochemicals. chemimpex.com
Exploration of Herbicide and Fungicide Lead Structures
The exploration of aryloxyphenoxypropionate derivatives has yielded potent herbicides that inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses. mdpi.comresearchgate.net The structural resemblance of this compound to this class of herbicides suggests its potential as a lead structure for the development of new herbicidal agents. Synthetic modifications of the butyric acid side chain and the aromatic ring could lead to compounds with selective activity against specific weed species.
In the realm of fungicides, various heterocyclic compounds derived from precursors with reactive functional groups have shown promise. For instance, 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant fungicidal activity against pathogenic fungi like Candida albicans. nih.gov The formyl group on the this compound molecule can be readily converted into various heterocyclic systems, opening avenues for the discovery of novel fungicide lead structures.
Exploratory Biochemical Research and Molecular Probe Development
The unique combination of functional groups in this compound makes it an attractive tool for biochemical research, particularly in the design of molecules that can interact with biological targets.
Design of Ligands for Enzyme Inhibition and Receptor Binding Studies
The design of specific enzyme inhibitors and receptor ligands is a cornerstone of drug discovery and chemical biology. The butyric acid moiety of the title compound is a feature found in some enzyme inhibitors. For example, 4-phenyl-4-oxo-butanoic acid derivatives have been investigated as inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme involved in the tryptophan degradation pathway. nih.gov
Furthermore, nitro-fatty acids have been shown to possess anti-inflammatory properties through the inhibition of enzymes like 5-lipoxygenase and cyclooxygenase (COX). nih.gov The presence of the nitro group on the aromatic ring of this compound suggests that its derivatives could be explored for similar inhibitory activities.
In receptor binding studies, the formyl group can be a key feature for interaction with specific receptors. The formyl peptide receptor (FPR), for instance, is a G protein-coupled receptor that binds to N-formylated peptides. nih.gov While this compound is not a peptide, the presence of the formyl group could serve as a starting point for designing non-peptidic ligands that interact with this or other receptors. The development of analogs of this compound could lead to the discovery of novel molecular probes to study enzyme function and receptor signaling. mdpi.com
Development of Chemical Probes for Understanding Biological Processes
The unique chemical architecture of this compound suggests its potential for development as a chemical probe to investigate complex biological systems. Its structure incorporates three key functional components: a reactive aldehyde (formyl) group, a nitroaromatic ring, and a butyric acid linker, each contributing to its prospective utility.
The aldehyde group serves as a reactive handle for covalent modification of biomolecules. It can readily form Schiff bases with primary amino groups, such as the lysine (B10760008) residues on the surface of proteins. This reactivity allows for the specific labeling and crosslinking of proteins, enabling researchers to study protein-protein interactions, identify binding partners, and probe enzyme active sites. While direct studies on this compound as a probe are not extensively documented, analogous compounds like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), known as a "Backbone Amide Linker," are widely used in the solid-phase synthesis of peptides and related compounds, highlighting the utility of the formyl-phenoxy-acid structure as a molecular tool. mdpi.comresearchgate.net
The nitro group, being strongly electron-withdrawing, can act as a quencher or a reporter group in fluorescence-based assays. Furthermore, the nitroaromatic moiety can be used in photoaffinity labeling experiments. Upon irradiation with UV light, the nitro group can be reduced to a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, allowing for the identification of binding targets within a cell. The butyric acid chain provides a flexible spacer, allowing the reactive or reporter end of the molecule to access its target without significant steric hindrance. This linker can also be modified to alter solubility or to attach other functionalities, such as fluorophores or affinity tags.
Construction of Targeted Delivery System Components
The structural features of this compound make it a candidate for use as a component in targeted delivery systems for therapeutics. The molecule can function as a versatile linker, connecting a therapeutic agent to a targeting moiety that directs the conjugate to specific cells or tissues.
The butyric acid component provides a carboxylic acid terminus that can be readily coupled to drugs or targeting ligands (e.g., antibodies, peptides, or small molecules) through standard amide bond formation chemistry. This flexible four-carbon chain serves as a spacer, ensuring that the conjugated drug and targeting agent can function independently without interfering with each other. Research on related structures underscores the utility of this design. For instance, 4-(4-formyl-3-methoxyphenoxy)-butyric acid has been utilized in the design of targeted drug delivery systems. chemimpex.com Similarly, studies involving 4-(1-pyrenyl)-butyric acid have demonstrated its role in facilitating the transdermal delivery of hydrophilic drugs and proteins when combined with cell-penetrating peptides. nih.gov
The formyl group on the aromatic ring offers an additional site for conjugation. It can be used to attach molecules via reductive amination, providing a stable secondary amine linkage. This dual functionality—having both a carboxylic acid and an aldehyde—allows for the construction of more complex, multifunctional delivery systems. For example, a targeting ligand could be attached at the acid terminus, while a therapeutic payload or an imaging agent is conjugated to the aldehyde group. This versatility positions the compound as a valuable building block in the modular construction of advanced drug delivery platforms.
Environmental Chemistry Research
As a member of the nitroaromatic compound (NAC) class, this compound is relevant to environmental chemistry research focusing on the fate, transport, and reactivity of atmospheric pollutants. nih.gov Nitroaromatics are recognized as significant environmental contaminants, often originating from both direct emissions and secondary atmospheric formation. nih.govpublish.csiro.au They are known for their toxicity and contribution to atmospheric brown carbon, which absorbs light and impacts climate. copernicus.org
Studies on Atmospheric Oxidation Products and Environmental Fate of Nitro-Aromatic Compounds
Nitroaromatic compounds are introduced into the environment through various pathways, including industrial activities and the incomplete combustion of fossil fuels and biomass. nih.gov Once in the atmosphere, their environmental fate is governed by a series of complex chemical and physical processes.
The primary atmospheric removal pathways for gas-phase NACs are reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, photolysis. copernicus.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, which can lead to longer atmospheric lifetimes compared to their non-nitrated parent compounds. nih.gov The atmospheric abundance of NACs is a balance between their formation, their loss through chemical reactions, and their partitioning between the gas and particle phases. copernicus.org Factors like temperature and relative humidity strongly influence this partitioning. copernicus.org
The table below summarizes key atmospheric processes influencing the fate of nitroaromatic compounds.
| Process | Description | Key Factors | Environmental Significance |
| Gas-Phase Oxidation | Reaction with atmospheric oxidants, primarily hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. copernicus.org | Concentrations of OH, NO₃, O₃; sunlight intensity. | Primary chemical degradation pathway, determining atmospheric lifetime. |
| Photolysis | Decomposition upon absorption of solar radiation. The rate is highly dependent on the specific molecular structure. | Wavelength and intensity of solar radiation; quantum yield of the compound. | Can be a significant loss pathway for some NACs. copernicus.org |
| Gas-Particle Partitioning | The equilibrium distribution of a compound between the gas phase and aerosol particles. | Vapor pressure of the compound, ambient temperature, aerosol composition and surface area. | Influences transport distance, deposition, and the dominant degradation pathways (gas vs. heterogeneous phase). copernicus.orgcopernicus.org |
| Wet/Dry Deposition | Removal from the atmosphere via precipitation (wet deposition) or direct settling/impaction on surfaces (dry deposition). | Solubility of the compound, precipitation rates, surface characteristics. | Ultimate removal of the compounds from the atmosphere to terrestrial or aquatic ecosystems. |
Investigation of Formation and Reactivity in Environmental Systems
Nitroaromatic compounds like this compound can be introduced into the environment either as primary pollutants or, more commonly, as secondary pollutants formed through atmospheric reactions. publish.csiro.aucopernicus.org The secondary formation involves the oxidation of aromatic precursors in the presence of nitrogen oxides (NOx), which are abundant in polluted urban and industrial environments. copernicus.org
The formation pathways can occur in both the gas phase and the aqueous phase (e.g., in clouds or aerosol water). copernicus.org Gas-phase formation is typically initiated by the reaction of an aromatic precursor (like phenol (B47542) or cresol) with the OH radical. copernicus.org The resulting phenoxy radical can then react with nitrogen dioxide (NO₂) to yield a nitrophenol. copernicus.org Aqueous-phase reactions can also be significant, particularly under conditions of high humidity or in cloud water, where dissolved precursors can undergo nitration. copernicus.orgcopernicus.org
The reactivity of these compounds in the environment is a critical area of study. The presence of the nitro group generally makes them recalcitrant to biodegradation in soil and water systems. nih.gov Their reduction under anoxic conditions can lead to the formation of aromatic amines, which are often more carcinogenic than the parent nitro compounds. nih.gov
The table below outlines the primary and secondary formation pathways for atmospheric nitroaromatic compounds.
| Formation Pathway | Phase | Precursors | Required Conditions | Typical Products |
| Primary Emission | N/A | Lignin, cellulose | Biomass and biofuel combustion, fossil fuel burning. copernicus.org | Nitrophenols, Nitrocatechols. |
| Secondary: Gas-Phase Oxidation | Gas | Benzene (B151609), Toluene, Phenols, Cresols. copernicus.org | High levels of NOx (especially NO₂), presence of OH radicals (daytime) or NO₃ radicals (nighttime). copernicus.orgcopernicus.org | Nitrophenol, Methylnitrophenol, Nitrocatechol. |
| Secondary: Aqueous-Phase Oxidation | Aqueous | Dissolved phenols, cresols. | High relative humidity, presence of cloud/fog, acidic conditions, high NOx. copernicus.orgcopernicus.org | Nitrocatechols and other highly oxidized NACs. |
Conclusion and Future Research Perspectives for 4 3 Formyl 4 Nitro Phenoxy Butyric Acid
Summary of Current Academic Research Contributions
Currently, dedicated academic research focusing exclusively on 4-(3-formyl-4-nitro-phenoxy)-butyric acid is limited. The scientific community has, however, extensively investigated its core components: phenoxy-butyric acids, nitroaromatic compounds, and aromatic aldehydes. Derivatives of phenoxy-butyric acid have been explored for their biological activities. Butyric acid and its derivatives, for instance, are known to play a role in various biological processes and have been investigated for their therapeutic potential. nih.govnih.gov The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key functional group in the synthesis of pharmaceuticals and other specialty chemicals. orgchemres.orgfrontiersin.org Furthermore, the formyl group is a versatile functional group in organic synthesis, often serving as a precursor for a wide range of chemical transformations. wikipedia.org
The combination of these functional groups on a single molecular scaffold suggests that this compound could serve as a valuable intermediate in organic synthesis or as a candidate for biological screening. The known cytotoxicity of some β-nitro-substituted carboxylic acids further suggests a potential area for investigation. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 94193-36-9 |
| Molecular Formula | C11H11NO6 |
| Molecular Weight | 253.21 g/mol |
| Appearance | - |
| Melting Point | - |
| Boiling Point | - |
| Solubility | - |
Identification of Unexplored Research Avenues and Methodological Challenges
The unique substitution pattern of this compound presents several unexplored research avenues. A primary area for investigation would be the systematic evaluation of its biological activity. Given the known bioactivity of related butyric acid derivatives, this compound could be screened for various therapeutic effects.
Another significant research avenue lies in its application as a building block in synthetic chemistry. The presence of three distinct functional groups—carboxylic acid, aldehyde, and nitro group—offers rich chemistry for the synthesis of more complex molecules, such as novel heterocyclic compounds or functionalized polymers.
However, the synthesis of polysubstituted aromatic compounds like this compound presents methodological challenges. rsc.orglibretexts.orgpressbooks.pub Achieving regioselectivity during the introduction of multiple substituents onto the benzene (B151609) ring can be complex and may require multi-step synthetic routes with careful control of reaction conditions. fiveable.meresearchgate.net The directing effects of the existing substituents on the aromatic ring must be carefully considered to achieve the desired isomer. libretexts.org
Table 2: Potential Research Areas and Associated Challenges
| Research Avenue | Description | Methodological Challenges |
| Biological Activity Screening | Investigation of potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. | Limited availability of the compound for high-throughput screening; potential for off-target effects. |
| Synthetic Intermediate | Utilization as a precursor for the synthesis of novel organic molecules, including pharmaceuticals and materials. | Development of efficient and selective synthetic routes; managing the reactivity of the multiple functional groups. |
| Mechanistic Studies | Elucidation of reaction mechanisms involving the functional groups of the molecule. | Complex reaction pathways due to the interplay of the formyl, nitro, and carboxylic acid groups. |
| Material Science Applications | Exploration of its use in the development of functional polymers or materials with specific optical or electronic properties. | Polymerization and material fabrication processes would need to be developed and optimized. |
Prospects for Interdisciplinary Collaboration and Novel Applications of Substituted Phenoxy-Butyric Acids
The study of substituted phenoxy-butyric acids, including this compound, is ripe for interdisciplinary collaboration. Organic chemists can focus on developing efficient synthetic methodologies, while pharmacologists and biochemists can investigate the biological activities and mechanisms of action of these compounds.
Collaboration with material scientists could lead to the development of novel materials. The aromatic core and functional groups could be tailored to create polymers with specific properties, such as thermal stability, conductivity, or biodegradability. For example, the phenoxy-butyric acid moiety could be incorporated into polymer backbones to modulate their physical and chemical properties.
Furthermore, computational chemists can play a crucial role in predicting the properties and reactivity of these molecules, guiding experimental efforts. Molecular modeling and simulation studies could help in understanding the structure-activity relationships of substituted phenoxy-butyric acids and in designing new compounds with desired functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with nitro-substituted phenolic precursors. For example, 4-nitrophenol derivatives can undergo nucleophilic substitution with γ-butyrolactone or bromobutyric acid under alkaline conditions to form the phenoxy-butyric acid backbone .
-
Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) on the meta-position of the nitro-substituted aromatic ring. Temperature control (0–5°C) is critical to avoid over-oxidation .
-
Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Typical yields range from 45–65%, with lower temperatures favoring selectivity .
- Key Data :
| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phenoxy linkage | K₂CO₃, DMF, 80°C | 70 | 92% |
| Formylation | POCl₃/DMF, 0°C | 55 | 89% |
| Final purification | Ethanol/H₂O | 60 | 98% |
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?
- NMR Analysis :
- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Nitro groups deshield adjacent protons, causing aromatic protons at C2 and C5 to split into doublets (δ 7.5–8.2 ppm, J = 8–9 Hz) .
- ¹³C NMR : The formyl carbon resonates at δ 190–195 ppm, while the nitro group shifts adjacent carbons to δ 145–150 ppm .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Stability Profile :
- Acidic conditions (pH < 3) : Rapid hydrolysis of the formyl group occurs, generating 4-(3-hydroxy-4-nitro-phenoxy)-butyric acid.
- Basic conditions (pH > 9) : Nitro group reduction may occur, forming amine derivatives.
- Storage : Stable at –20°C in inert atmospheres (argon) for >6 months. Avoid light due to nitro group photosensitivity .
Advanced Research Questions
Q. How does the electronic nature of the nitro and formyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the ortho/para positions. In contrast, the formyl group can participate in Schiff base formation or act as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Example : In Heck reactions, the formyl group stabilizes π-allyl intermediates, enabling regioselective C–H functionalization at the β-position of the butyric acid chain .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
- Case Study : Conflicting reports on HDAC inhibition (IC₅₀ = 2–10 μM vs. >50 μM) may arise from assay conditions (e.g., buffer ionic strength or cell permeability).
- Resolution :
Use isotopically labeled compound (e.g., ¹⁴C-formyl) to track cellular uptake via LC-MS .
Compare activity in cell-free vs. cell-based assays to differentiate direct enzyme inhibition from metabolic interference .
Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methods :
- Docking Studies : Use Schrödinger Maestro to model binding to HDAC8 (PDB: 1T69). The formyl group forms hydrogen bonds with Asp101, while the nitro group stabilizes hydrophobic pockets .
- MD Simulations : AMBER force fields reveal conformational flexibility in the butyric acid chain, enabling adaptive binding to allosteric sites .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
